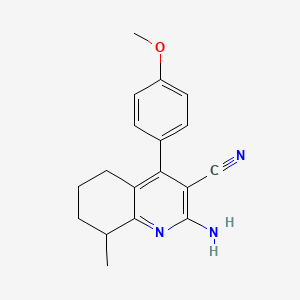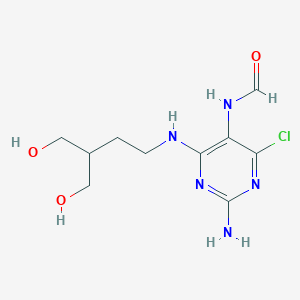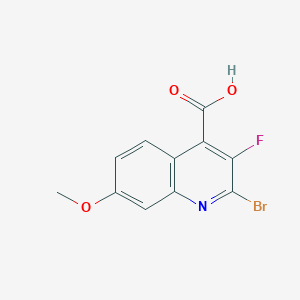
6-Acetyl-2-phenylquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Acetyl-2-phenylquinoline-4-carboxylic acid is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-2-phenylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-phenylquinoline-4-carboxylic acid with acetyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-Acetyl-2-phenylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: 6-Carboxy-2-phenylquinoline-4-carboxylic acid.
Reduction: 6-(1-Hydroxyethyl)-2-phenylquinoline-4-carboxylic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Potential therapeutic applications due to its ability to modulate biological pathways.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Acetyl-2-phenylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, as a histone deacetylase inhibitor, it can bind to the active site of the enzyme, preventing the removal of acetyl groups from histone proteins. This leads to an accumulation of acetylated histones, resulting in altered gene expression and potentially inducing cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
6-Acetyl-2-phenylquinoline-4-carboxylic acid can be compared with other quinoline derivatives such as:
2-Phenylquinoline-4-carboxylic acid: Lacks the acetyl group, which may affect its biological activity.
6-Methyl-2-phenylquinoline-4-carboxylic acid: The presence of a methyl group instead of an acetyl group can lead to different chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its interaction with biological targets and its overall chemical reactivity.
Properties
CAS No. |
89702-42-1 |
|---|---|
Molecular Formula |
C18H13NO3 |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
6-acetyl-2-phenylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C18H13NO3/c1-11(20)13-7-8-16-14(9-13)15(18(21)22)10-17(19-16)12-5-3-2-4-6-12/h2-10H,1H3,(H,21,22) |
InChI Key |
NOISZFONOMEIKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Chloro-2-phenyl-[1,2,4]triazolo[1,5-a]quinoxalin-4-amine](/img/structure/B11834385.png)

![N,N-Dimethyl-9-[(2-nitrophenyl)methyl]-9H-purin-6-amine](/img/structure/B11834405.png)

![(1R,3R,4R,5S)-4-azido-2-hydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl acetate](/img/structure/B11834431.png)

![6-(4-Chlorophenyl)-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B11834438.png)



![Acetamide, N-butyl-2-[(5-chloro-8-quinolinyl)oxy]-](/img/structure/B11834466.png)



